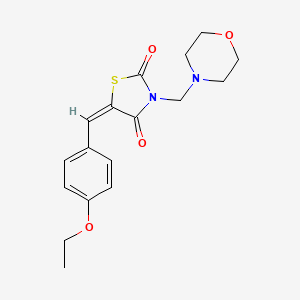
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, also known as EMMDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMMDT is a thiazolidinedione derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mécanisme D'action
The mechanism of action of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antidiabetic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Furthermore, 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of biological activities. However, the compound has some limitations, such as its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by modifying the chemical structure of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione or by using appropriate solvents and pH conditions.
Orientations Futures
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has shown promising results in preclinical studies, and further research is needed to explore its potential clinical applications. Some of the future directions for 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione research include:
1. Optimization of the synthesis method to improve the yield and purity of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione.
2. Investigation of the mechanism of action of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione at the molecular level.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in animal models.
4. Development of novel 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and stability.
5. Assessment of the safety and efficacy of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in clinical trials for the treatment of cancer, inflammation, and diabetes.
Conclusion:
In conclusion, 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects. The compound has potential applications in drug discovery and development, and further research is needed to explore its clinical applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione have been discussed in this paper.
Applications De Recherche Scientifique
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in drug discovery and development. The compound exhibits promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to possess anti-inflammatory and antidiabetic effects, making it a potential candidate for the treatment of chronic inflammatory diseases and diabetes. Furthermore, 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to exhibit antimicrobial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-5-3-13(4-6-14)11-15-16(20)19(17(21)24-15)12-18-7-9-22-10-8-18/h3-6,11H,2,7-10,12H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELZIKUBIIFIAE-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3740255.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740257.png)


![N-[1-(hydrazinocarbonyl)-2-(3,4,5-trimethoxyphenyl)vinyl]benzamide](/img/structure/B3740286.png)
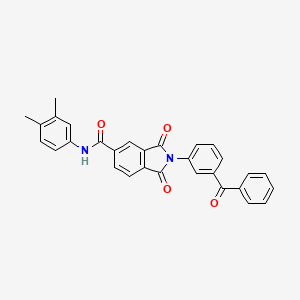
![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
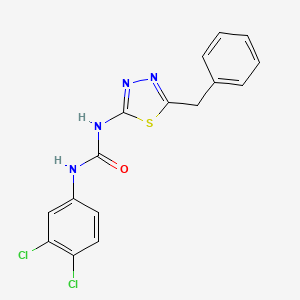
![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)
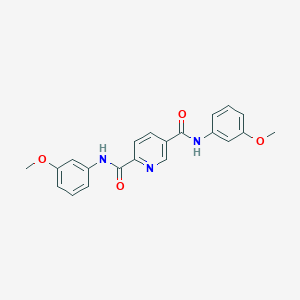
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3740340.png)
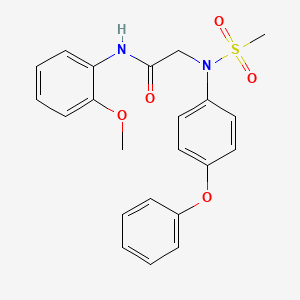
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3740345.png)
![N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740349.png)